molecular formula C16H13NO3 B14672068 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- CAS No. 41081-96-3

1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-

Cat. No.: B14672068
CAS No.: 41081-96-3
M. Wt: 267.28 g/mol
InChI Key: NMJYMWAHMOSVOF-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- is a compound belonging to the isoindole family, which is known for its diverse biological and chemical properties Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be achieved through several synthetic routes. One common method involves the cyclization of benzylic amines under specific reaction conditions. For instance, the use of gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction has been reported to yield isoindole derivatives . Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-2-carboxylic acids, while reduction can produce isoindoline derivatives .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- has several scientific research applications:

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be compared with other isoindole derivatives such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

41081-96-3

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(phenylmethoxymethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

NMJYMWAHMOSVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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